molecular formula C7H14N2O B11921883 N,N,3,3-Tetramethylaziridine-2-carboxamide

N,N,3,3-Tetramethylaziridine-2-carboxamide

Cat. No.: B11921883
M. Wt: 142.20 g/mol
InChI Key: JNHRYKSXBNIPFN-UHFFFAOYSA-N
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Description

N,N,3,3-Tetramethylaziridine-2-carboxamide: is a synthetic organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,3-Tetramethylaziridine-2-carboxamide typically involves the reaction of aziridine-2-carboxylic acid derivatives with methylating agents. One common method is the amidation of aziridine-2-carboxylic acid with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N,3,3-Tetramethylaziridine-2-carboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high ring strain of the aziridine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that form a variety of amine derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amine derivatives, oxaziridines, and substituted aziridines, depending on the specific reagents and conditions used.

Scientific Research Applications

N,N,3,3-Tetramethylaziridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3,3-Tetramethylaziridine-2-carboxamide involves its high reactivity towards nucleophiles, particularly thiol groups in proteins. This reactivity leads to the alkylation of cysteine residues in proteins, disrupting their function and leading to cell death in cancer cells. The compound’s ability to form covalent bonds with nucleophilic sites in biomolecules underlies its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N,N,3,3-tetramethylaziridine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-7(2)5(8-7)6(10)9(3)4/h5,8H,1-4H3

InChI Key

JNHRYKSXBNIPFN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1)C(=O)N(C)C)C

Origin of Product

United States

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